
1-Piperazinecarboxamide, 4-acetyl-
Vue d'ensemble
Description
1-Piperazinecarboxamide, 4-acetyl- (1-PCA) is an organic compound with a wide range of applications in the fields of medicine, agriculture, and biochemistry. It is an important intermediate in the synthesis of many pharmaceuticals, agrochemicals, and other compounds. In addition, it has been studied for its potential use in cancer therapy and other medical applications.
Mécanisme D'action
The mechanism of action of 1-Piperazinecarboxamide, 4-acetyl- is not fully understood. However, it is thought to act by inhibiting the activity of enzymes involved in the synthesis of DNA, RNA, and proteins. In addition, 1-Piperazinecarboxamide, 4-acetyl- may act as an inhibitor of cell proliferation and as an inducer of apoptosis.
Biochemical and Physiological Effects
1-Piperazinecarboxamide, 4-acetyl- has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 1-Piperazinecarboxamide, 4-acetyl- can inhibit the activity of enzymes involved in the synthesis of DNA, RNA, and proteins. In addition, 1-Piperazinecarboxamide, 4-acetyl- has been shown to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and inhibit angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
1-Piperazinecarboxamide, 4-acetyl- has several advantages for use in lab experiments. It is relatively easy to synthesize, and it can be used in a variety of applications. In addition, it is relatively stable and has a low toxicity. However, 1-Piperazinecarboxamide, 4-acetyl- also has some limitations. For example, it can be expensive to synthesize, and it can be difficult to purify.
Orientations Futures
1-Piperazinecarboxamide, 4-acetyl- has many potential applications in the fields of medicine, agriculture, and biochemistry. Future research could focus on further exploring its potential use in cancer therapy and other medical applications. In addition, further research could investigate its potential use as an anti-inflammatory agent and as an inhibitor of angiogenesis. Finally, research could investigate its potential use in the synthesis of other compounds.
Applications De Recherche Scientifique
1-Piperazinecarboxamide, 4-acetyl- has been studied for its potential use in cancer therapy and other medical applications. It has been shown to inhibit the growth of several types of cancer cells in vitro, including ovarian, cervical, and breast cancer cells. In addition, 1-Piperazinecarboxamide, 4-acetyl- has been studied for its potential use as an anti-inflammatory agent and as an inhibitor of angiogenesis.
Propriétés
IUPAC Name |
4-acetylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2/c1-6(11)9-2-4-10(5-3-9)7(8)12/h2-5H2,1H3,(H2,8,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVCCTKTVHHAAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406601 | |
| Record name | 1-Piperazinecarboxamide, 4-acetyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Piperazinecarboxamide, 4-acetyl- | |
CAS RN |
98337-79-2 | |
| Record name | 1-Piperazinecarboxamide, 4-acetyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[2-amino-1-(3,4-difluorophenyl)ethyl]carbamate](/img/structure/B6613959.png)
![2-[4-(hydroxymethyl)piperidin-1-yl]benzonitrile](/img/structure/B6613975.png)
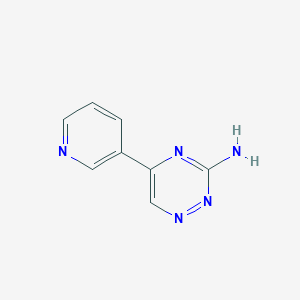
![2-chloro-N-[1-(4-methoxyphenyl)propyl]acetamide](/img/structure/B6614002.png)
![N-[(4-bromo-2-thienyl)methyl]-N-methylbenzamide](/img/structure/B6614004.png)

amine](/img/structure/B6614018.png)

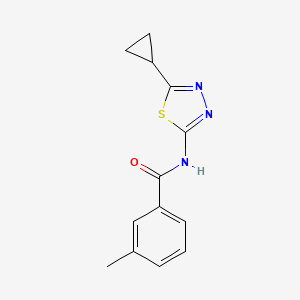
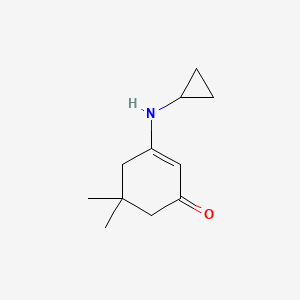
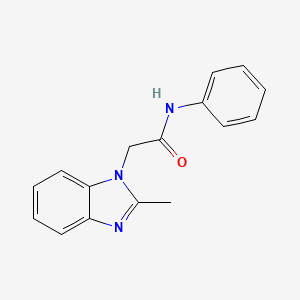
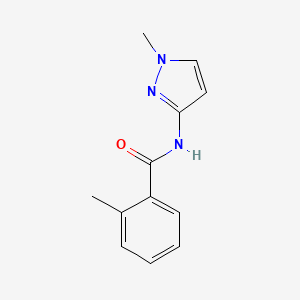
![3,4-dichloro-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B6614066.png)
